6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
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Overview
Description
6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is an organic compound that features a boronic ester group.
Preparation Methods
The synthesis of 6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves the following steps:
Nucleophilic Substitution: The starting material, 6-methoxy-2-chloropyridine, undergoes nucleophilic substitution with N,N-dimethylamine to form 6-methoxy-N,N-dimethylpyridin-2-amine.
Chemical Reactions Analysis
6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The boronic ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Scientific Research Applications
This compound has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its ability to undergo Suzuki-Miyaura coupling.
Materials Science: The boronic ester group allows for the formation of complex molecular architectures, making it useful in the development of advanced materials.
Biological Probes: The compound can be used in the design of fluorescent probes for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst . This property is exploited in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar compounds include:
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also features a boronic ester group and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar structure but includes a fluorine atom, which can influence its reactivity and applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound is another boronic ester used in cross-coupling reactions.
6-Methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine stands out due to its specific substitution pattern on the pyridine ring, which can affect its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C14H23BN2O3 |
---|---|
Molecular Weight |
278.16 g/mol |
IUPAC Name |
6-methoxy-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-9-11(17(5)6)16-12(10)18-7/h8-9H,1-7H3 |
InChI Key |
BDDWXNZBGCJBKM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N(C)C)OC |
Origin of Product |
United States |
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